(5Z)-3-ethyl-5-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]-2-thioxoimidazolidin-4-one
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Overview
Description
5-[(Z)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazole ring fused with a thioxo group and a phenyl group substituted with an allyl and hydroxyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-allyl-2-hydroxybenzaldehyde with ethyl isothiocyanate in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The allyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-allyl-2-hydroxybenzaldehyde derivatives.
Reduction: Formation of thiol-substituted imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
5-[(Z)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Thiazolidine Derivatives: Compounds with a thiazolidine ring, known for their antimicrobial and anti-inflammatory properties.
Imidazole Derivatives: Compounds with an imidazole ring, widely studied for their pharmacological activities.
Uniqueness
5-[(Z)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its combination of an imidazole ring with a thioxo group and a phenyl group substituted with an allyl and hydroxyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H16N2O2S |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(2-hydroxy-3-prop-2-enylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H16N2O2S/c1-3-6-10-7-5-8-11(13(10)18)9-12-14(19)17(4-2)15(20)16-12/h3,5,7-9,18H,1,4,6H2,2H3,(H,16,20)/b12-9- |
InChI Key |
CATOVISUFNFPTG-XFXZXTDPSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CC(=C2O)CC=C)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC(=C2O)CC=C)NC1=S |
Origin of Product |
United States |
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